氟硼酸铜

描述

Copper fluoroborate is a dark-blue, odorless aqueous solution . It is soluble in water and slightly soluble in alcohol and ether . It can form complexes with water and ammonia .

Molecular Structure Analysis

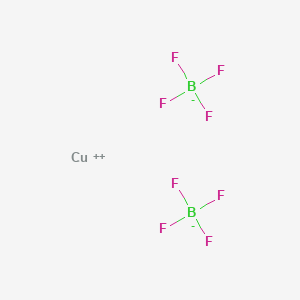

Copper fluoroborate is an inorganic compound. As usually encountered, it is assumed to be the hexahydrate, but this salt can be partially dehydrated to the tetrahydrate . These compounds are aquo complexes of copper in its +2 oxidation state, with two weakly coordinating tetrafluoroborate anions .

Chemical Reactions Analysis

Copper fluoroborate may corrode some metals . It belongs to the group of Non-Redox-Active Inorganic Compounds and Water and Aqueous Solutions . More detailed information about its chemical reactions could not be found in the available resources.

Physical And Chemical Properties Analysis

Copper fluoroborate is a dark-blue, odorless aqueous solution . It sinks and mixes with water . It is also described as blue needle-like crystals .

科学研究应用

1. Superhydrophobic Copper-Based Surfaces by Electrodeposition

- Summary of Application : Copper fluoroborate is used in the fabrication of superhydrophobic copper-based surfaces by electrodeposition. This involves growing copper microcrystals on solid surfaces to impart superhydrophobicity .

- Methods of Application : Copper-based layers were fabricated on Au/Si (100) from Cu(BF4)2 precursor by electrodeposition, using cyclic voltammetry and square-pulse voltage approaches. The bath temperature was increased from 22 °C to 60 °C to grow various structures .

2. Synthesis of Sustainable Copper-Based Nanomaterials

- Summary of Application : Copper fluoroborate is used in the synthesis of sustainable copper-based nanomaterials. These nanomaterials have unique physical and chemical properties, making a significant contribution to the field of catalysis .

- Methods of Application : The synthesis involves advanced synthetic strategies and growth mechanisms such as chemical and physical methods to achieve copper and copper-based nanomaterials in benign conditions .

- Results or Outcomes : These nanomaterials possess excellent properties such as high activity, selectivity, recyclability, good thermal stability, and efficient recovery .

3. Fabrication of Various Copper Architectures

- Summary of Application : Copper fluoroborate is used in the fabrication of various copper architectures such as pyramids, cubes, and multipods .

- Methods of Application : The fabrication involves using a copper fluoroborate solution dissolved in dodecylbenzene sulphonic acid sodium salt (DBSA) and poly(vinylpyrrolidone) (PVP), which act as ion stabilizer in the electrolyte solution .

- Results or Outcomes : The result is the creation of various copper architectures, which can have potential applications in various fields .

4. Copper-Selective Probe for Environmental Tests

- Summary of Application : Copper fluoroborate is used in the design of a highly sensitive and selective fluorescein-based probe for copper, which has attracted great interest from environmental tests to life process research .

- Methods of Application : The probe, named N4, is designed, synthesized, and characterized .

- Results or Outcomes : The probe exhibits high sensitivity for copper, making it useful for on-site analysis .

5. Green Biosynthesis of Copper Nanoparticles

- Summary of Application : Copper fluoroborate is used in the green biosynthesis of copper nanoparticles. These nanoparticles have potential applications as alternatives to silver and gold nanoparticles .

- Methods of Application : The synthesis involves using different plant species for the eco-friendly preparation of copper nanoparticles .

- Results or Outcomes : The copper nanoparticles exhibit antimicrobial and anticancer activities against several types of gram-negative, gram-positive bacteria, fungi, and human cell cancers . They also show promising activity as adsorptive efficiency for wastewater treatment .

6. Design and Engineering of Copper Nanomaterials

- Summary of Application : Copper fluoroborate is used in the design and engineering of copper nanomaterials for specific pollutant degradation, wastewater treatment, and carbon dioxide reduction applications .

- Methods of Application : The design involves optimizing the composition, size, shape, and surface properties of copper nanomaterials to enhance their catalytic activity, selectivity, and stability .

- Results or Outcomes : The copper nanomaterials exhibit enhanced catalytic activity, selectivity, and stability .

安全和危害

Copper fluoroborate is classified as a poison and corrosive . Inhalation of its mist irritates the nose and throat . Ingestion causes pain and vomiting . Contact causes severe irritation of eyes and irritation of skin . It may corrode some metals . In case of a spill or leak, the area should be isolated in all directions for at least 50 meters for liquids and at least 25 meters for solids .

属性

IUPAC Name |

copper;ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Cu/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUNZEYTSRPVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CuF8 | |

| Record name | COPPER FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885722 | |

| Record name | Copper(II) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Copper fluoroborate is a dark-blue odorless aqueous solution. Sinks and mixes with water. (USCG, 1999), Aqueous solution: Dark-blue odorless liquid; [CAMEO] Hexahydrate: Blue crystals; [Strem Chemicals MSDS] | |

| Record name | COPPER FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(II) fluoborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

212 °F at 760 mmHg (approx.) (USCG, 1999) | |

| Record name | COPPER FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.54 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | COPPER FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Copper fluoroborate | |

CAS RN |

38465-60-0 | |

| Record name | COPPER FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(II) fluoborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038465600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, copper(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(II) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(2+) tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1581323.png)